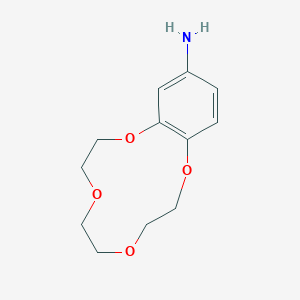

4-Aminobenzo-12-crown-4

Übersicht

Beschreibung

4-Aminobenzo-12-crown-4 is a cyclic compound with the IUPAC name 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylamine . It has a molecular weight of 239.27 . It is a solid substance that is stored in a refrigerator .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO4/c13-10-1-2-11-12 (9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8,13H2 . The molecular formula is C12H18NO4 .Physical And Chemical Properties Analysis

This compound is a solid substance . The specific physical and chemical properties such as density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen

Synthesis and Metal Complex Formation

4-Aminobenzo-12-crown-4 is used in synthesizing novel aminomethylphosphine compounds, which are then employed to form metal complexes with nickel(II), palladium(II), and platinum(II). These complexes have been studied and characterized, revealing insights into their structural and chemical properties (Serinda, 1995).

Lithium Isotope Separation

This compound has been applied in the separation of lithium isotopes, using an ionic liquid-anisole extraction system. It has been compared with other crown ethers for efficiency in isotope separation, demonstrating its utility in this field (Liu et al., 2018).

Ion Transport and Extraction

Research shows that this compound can transport K+ ion significantly faster than other crown ether derivatives. This highlights its potential in ion transport applications (Tsukube et al., 1985).

Functionalization of Carbon Nanotubes

This compound is also used in the covalent functionalization of multi-walled carbon nanotubes (MWNTs) and fullerene C60. This method is environmentally friendly and holds potential for applications in nanoelectronics and nanomedicine (Henao-Holguín et al., 2016).

Ternary Complex Creation

This compound is used in creating ternary multi-component crystals. The crown ether facilitates the formation of these structures, which can be controlled for designed creation of ternary crystals (Boardman et al., 2014).

Engineered Ionic Gates

The compound is integral in developing engineered ionic gates for ion conduction based on sodium and potassium-activated nanochannels, showing promise in clinical medicine, biosensors, and drug delivery (Liu et al., 2015).

Metal Complex Dyes

This compound is involved in synthesizing novel formazans and their metal complex dyes, revealing potential in the field of dyes and pigments (Gök & Şentürk, 1991).

Visual Detection of Pb(II) Ions

The compound is used in a crown ether-based colorimetric sensing scheme for detecting Pb(II) ions, highlighting its application in environmental monitoring (Mehta et al., 2014).

Curing Agent for Epoxy Resins

It serves as a curing agent for epoxy resins, improving their thermal stability, which is significant in the field of materials science (López et al., 2017).

Detection of Ferric Ions

This compound is also employed for the detection of ferric ions in aqueous solutions, using colorimetric, UV-visible absorption, and fluorescence techniques. This application is crucial in environmental and biological monitoring (Ly et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Aminobenzo-12-crown-4 is metal ions . Crown ethers, such as this compound, are known for their ability to form complexes with metal ions . This interaction is due to the planar oxygen atoms in the crown ether, which provide a strong negative potential barrier .

Mode of Action

This compound interacts with its targets (metal ions) through a process known as complexation . The crown ether forms a cyclic structure that can encapsulate the metal ion, creating a stable complex . This interaction results in the screening of the charge of the metal ion .

Biochemical Pathways

It is known that crown ethers can interact with dna . This interaction could potentially affect various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

It is a water-soluble compound , which suggests that it could have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ion it interacts with. For example, it has been suggested that this compound has absorbing properties that can be utilized to extract lithium from brines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different metal ions in the environment could affect the compound’s ability to form complexes . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of the compound .

Eigenschaften

IUPAC Name |

2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c13-10-1-2-11-12(9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKICIJKRTPWQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=CC(=C2)N)OCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801169758 | |

| Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78554-68-4 | |

| Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78554-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

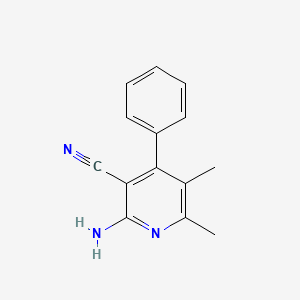

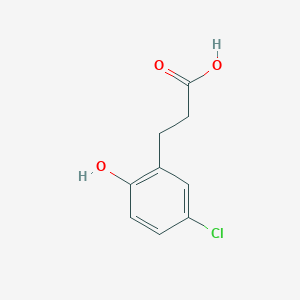

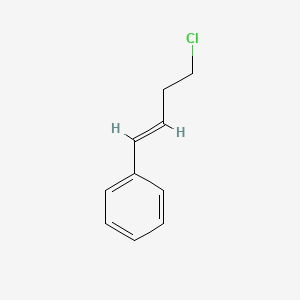

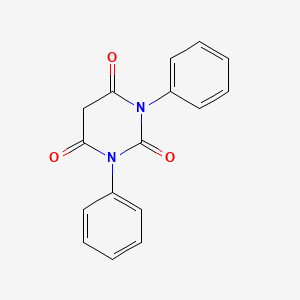

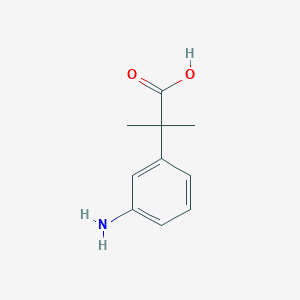

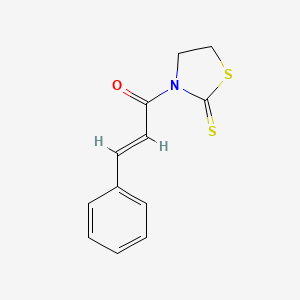

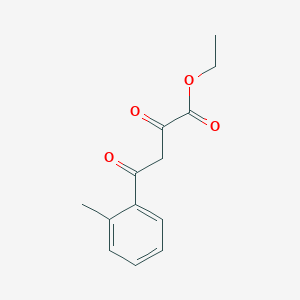

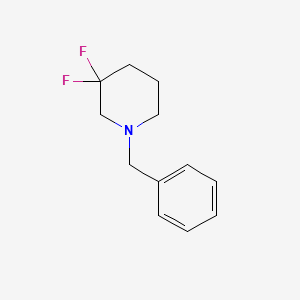

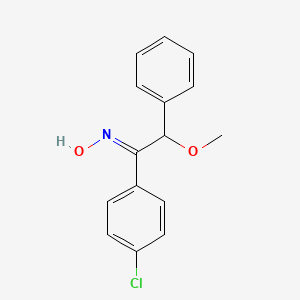

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3038092.png)

![Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate](/img/structure/B3038096.png)

![[Bis(sodiothio)methylene]malononitrile](/img/structure/B3038103.png)

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3038105.png)

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B3038109.png)